Journal Name:International Journal of Refractory Metals & Hard Materials
Journal ISSN:0263-4368
IF:3.6
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405934/description#description
Year of Origin:1982
Publisher:
Number of Articles Per Year:258
Publishing Cycle:Bimonthly
OA or Not:Not
Mechanical Properties of 6061 Aluminum Alloy under Cyclic Tensile Loading
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-27 , DOI: 10.3390/cryst13081171
During the service process of an aluminum alloy structure, its complex deformation zone experiences repeated loading problems such as repeated tension, compression, bending and reverse bending. At the same time, the cyclic loading and heat treatment process also have a certain impact on the mechanical properties of aluminum alloy extruded tubes. Therefore, the study of heat treatment process parameters has important engineering and practical value for the mechanical properties of aluminum alloy extrusion tubes under cyclic loading conditions. The experiment takes 6061-T6 aluminum alloy extruded tubes as the research objects. In the study, heat treatment and cyclic tensile tests were carried out on 26 aluminum alloy specimens to study the effects of different heat treatment parameters (such as heating temperature, holding time, and cooling method) on the stress–strain hysteresis curves, stress characteristics, hysteretic energy, skeleton curves and failure characteristics of the alloy under the same loading system. In addition, different cyclic tensile tests were carried out on 20 aluminum alloy samples without secondary heat treatment to discuss the effects of different cyclic loading regimes on the mechanical properties of the alloy. The research results indicate that the effect of heating temperature on the cyclic loading performance of the alloy is greater than that of the holding time, and the effect of the cooling method on the cyclic loading performance of the alloy is not obvious. A cyclic tensile loading regime has a significant impact on the strength, elongation and hysteresis energy of the alloy. The hysteretic behavior of the alloy during cyclic tensile loading depends on the applied stress level and loading history. As the number of cycles increases, the shape of the hysteresis curve tends to be stable, but there is no monotonic relationship between the number of cycles loaded and the hysteresis energy.
Detail
Multifunctional Polymeric Nanocomposites for Sensing Applications—Design, Features, and Technical Advancements
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-22 , DOI: 10.3390/cryst13071144
Among nanocomposite materials, multifunctional polymer nanocomposites have prompted important innovations in the field of sensing technology. Polymer-based nanocomposites have been successfully utilized to design high-tech sensors. Thus, conductive, thermoplast, or elastomeric, as well as natural polymers have been applied. Carbon nanoparticles as well as inorganic nanoparticles, such as metal nanoparticles or metal oxides, have reinforced polymer matrices for sensor fabrication. The sensing features and performances rely on the interactions between the nanocomposites and analytes like gases, ions, chemicals, biological species, and others. The multifunctional nanocomposite-derived sensors possess superior durability, electrical conductivity, sensitivity, selectivity, and responsiveness, compared with neat polymers and other nanomaterials. Due to the importance of polymeric nanocomposite for sensors, this novel overview has been expanded, focusing on nanocomposites based on conductive/non-conductive polymers filled with the nanocarbon/inorganic nanofillers. To the best of our knowledge, this article is innovative in its framework and the literature covered regarding the design, features, physical properties, and the sensing potential of multifunctional nanomaterials. Explicitly, the nanocomposites have been assessed for their strain-sensing, gas-sensing, bio-sensing, and chemical-sensing applications. Here, analyte recognition by nanocomposite sensors have been found to rely on factors such as nanocomposite design, polymer type, nanofiller type, nanofiller content, matrix–nanofiller interactions, interface effects, and processing method used. In addition, the interactions between a nanocomposite and analyte molecules are defined by high sensitivity, selectivity, and response time, as well as the sensing mechanism of the sensors. All these factors have led to the high-tech sensing applications of advanced nanocomposite-based sensors. In the future, comprehensive attempts regarding the innovative design, sensing mechanism, and the performance of progressive multifunctional nanocomposites may lead to better the strain-sensing, gas/ion-sensing, and chemical-sensing of analyte species for technical purposes.
Detail
Fabrication of Ohmic Contact on N-Type SiC by Laser Annealed Process: A Review
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-16 , DOI: 10.3390/cryst13071106
In recent years, because of stringent needs in the fabrication of silicon carbide (SiC) power devices, laser annealing has been introduced to achieve local ohmic contact. In this paper, the laser annealing research for the ohmic contact process of SiC power devices is reviewed, which is mainly divided into four aspects: laser process mechanism, ohmic contact electrode materials, and substrate materials. The effect of laser parameters on ohmic contact and the annealing process on SiC diode devices is also reviewed. Progress of other substrate materials, namely 6H-SiC and semi-insulating 4H-SiC-based devices with laser annealed ohmic contacts, is also briefly discussed, in which formation of semi-insulating SiC ohmic contacts is derived from laser irradiation at the interface to produce 3C-SiC. Some experiment results have been shown in the passage, such as XRD, SEM, TEM, etc. In the review, it points out that the direction of application and development of the laser annealing process for improving the ohmic contact of SiC power devices is highly encouraging.
Detail
Grain Refinement and Strengthening of an Aluminum Alloy Subjected to Severe Plastic Deformation through Equal-Channel Angular Pressing
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-26 , DOI: 10.3390/cryst13081160
In the present study, the microstructure, mechanical properties, and stored energy of an aluminum alloy containing iron-rich fine precipitates, subjected to severe plastic deformation through equal-channel angular pressing (ECAP), were investigated using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and atomic force microscopy. Up to four passes through ECAP resulted in significant nanometer-scale grain refinement, as well as the accumulation of lattice defects, such as dislocations and mesoscopic shear planes. This resulted in a noticeable enhancement in the Vickers microhardness and the flow stress after ECAP. Differential scanning calorimetry results showed that the ECAP’ed material exhibited two exothermal peaks at 222 ± 2 °C and 362 ± 2 °C, with total thermal effects of ΔH = 4.35 and 6.5 J/g, respectively. Slight increases in the ECAP’ed material microhardness and flow stress were observed at 200 °C. The heat release, at a relatively low temperature, and the slight improvement in the mechanical properties were attributed to the evolution of low- and high-angle misorientation, with the strain and the pinning of tangled dislocation caused by the existing fine particles. The second peak was attributed to grain growth, resulting in a significant softening of the material.
Detail
Electronic Structure and Mechanical Properties of Solvated Montmorillonite Clay Using Large-Scale DFT Method
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-18 , DOI: 10.3390/cryst13071120
Montmorillonite clay (MMT) has been widely used in engineering and environmental applications as a landfill barrier and toxic waste repository due to its unique property as an expandable clay mineral that can absorb water easily. This absorption process rendered MMT to be highly exothermic due to electrostatic interactions among molecules and hydrogen bonds between surface atoms. A detailed study of a large supercell model of structural clay enables us to predict long-term nuclear waste storage. Herein, a large solvent MMT model with 4071 atoms is studied using ab initio density functional theory. The DFT calculation and analysis clarify the important issues, such as bond strength, solvation effect, elasticity, and seismic wave velocities. These results are compared to our previous study on crystalline MMT (dry). The solvated MMT has reduced shear modulus (G), bulk modulus (K), and Young’s modulus (E). We observe that the conduction band (CB) in the density of states (DOS) of solvated MMT model has a single, conspicuous peak at −8.5 eV. Moreover, the atom-resolved partial density of states (PDOS) summarizes the roles played by each atom in the DOS. These findings illuminate numerous potential sophisticated applications of MMT clay.
Detail
Flow-Assisted Corrosion of Carbon Steel in Simulated Nuclear Plant Steam Generator Conditions
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-17 , DOI: 10.3390/cryst13071115
Flow-assisted corrosion occurs via increased dissolution and/or mechanical degradation of protective oxide formed on the surface of construction materials in direct contact with coolant liquids. In the present paper, this phenomenon is studied on carbon steel in an ammonia-ethanolamine-hydrazine electrolyte by in situ electrochemical impedance spectroscopy in conditions that closely simulate those that prevail in nuclear plant steam generators. Based on the obtained results, a quantitative kinetic model of the process is proposed and parameterized by nonlinear regression of experimental data to the respective transfer function. On the basis of the experimental and calculational results, it is concluded that flow-assisted corrosion of carbon steel is limited by oxide dissolution and cation ejection processes and the protective layer–coolant interface. Expressions for the film growth and corrosion release processes are proposed and successfully compared to operational data.
Detail
Investigation of the Microstructure and Mechanical Properties in Friction Stir Welded Dissimilar Aluminium Alloy Joints via Sampling Direction
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-16 , DOI: 10.3390/cryst13071108
This research study investigates the influence of sampling direction on the microstructure and mechanical properties of dissimilar joints formed by friction stir welding (FSW). The specimens were cut in two directions: perpendicular (transverse) and parallel (longitudinal) to the FSW joint. The tests conducted included X-ray diffraction (XRD), macrostructure, microstructure, tensile, microhardness, and fractography analysis. Different phases were noted in the XRD patterns and explained, with the aluminum phase being the dominating one. The results further showed that the transverse dissimilar joint exhibited higher microhardness compared to the longitudinal dissimilar joint, which is consistent with the respective grain sizes. Moreover, the ultimate tensile strength of the longitudinal joint exceeded that of the transverse joints, showing a substantial 47% increase. Similarly, the elongation of the joints followed a similar trend, with the longitudinal joint displaying a significant 41% increase in elongation compared to the transverse joint. Fractographic analysis revealed ductile fracture behaviour in all joints.
Detail
Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-20 , DOI: 10.3390/cryst13071133
Six meta-substituted isophthalamide diesters (DxE) and pyridinedicarboxamides (PxE) are reported with spectroscopic and crystal structure analyses (D = meta-C6H4; P = meta-pyridine; xE = 2-/3-/4-ethyl ester substitution). Comparisons are made between the solid-state and minimised structures from ab initio computational calculations. The six compounds are potentially useful ligands for metal-complex coordination, spanning a range of molecular conformations. D2E adopts a planar molecular structure, as influenced by the C-H⋯O intramolecular interactions with all 34 nonhydrogen atoms within 0.1 Å of the D2E mean molecular plane. Extensive intermolecular ring⋯ring stacking arises with the shortest interplanar C⋯C of 3.372(2) Å. For D3E (Z′ = 4) and D4E, the hierarchy of intermolecular interactions is the determining factor driving the crystal structure formation with concomitant twinning, as influenced by the weaker interactions. In the pyridine-related P2E, the O1W water molecule (site occupancy = 0.441(5)) forms four hydrogen bonds, as follows: (i) O1W−H⋯O=C, (ii) O1W−H⋯π(arene) and (iii) two aromaticC−H⋯O1W. The meta- and para-substituted PxE·2(H2O) structures (x = 3 or 4) adopt open conformations with pairs of hydrogen-bonded water molecules located in molecular niches between the flanking benzamide ester groups. The Hirshfeld surface, two-dimensional fingerprint plots and contact enrichment ratio were investigated to statistically analyse the different types of intermolecular interactions.
Detail
The Use of Boron Fibers and Particles for Creating Functionally Graded Material Based on Ti64 Using the Laser Additive Manufacturing Method
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-17 , DOI: 10.3390/cryst13071112
This work presents a study on the additive manufacturing of functionally graded metal-ceramic materials based on Ti64 with boron fibers and particles. For the first time, the phase composition of the obtained composite was investigated using synchrotron radiation. It was shown that during laser exposure and in situ synthesis, boron dissolves in the titanium matrix, forming secondary compounds such as TiB and TiB2. An increase in the microhardness of the formed material compared to the titanium alloy was established. High-speed impact tests on the Ti64-B samples were conducted using an electrodynamic mass accelerator. It was shown that the use of boron fibers in the metallic matrix reduces the depth of the crater created during impact testing by 40% compared to the Ti64 reinforcement-free coating.
Detail
Effect of Microchemistry Elements in Relation of Laser Welding Parameters on the Morphology 304 Stainless Steel Welds Using Response Surface Methodology
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-21 , DOI: 10.3390/cryst13071138
Small differences in the contents of surface active elements can change flow direction and thus heat transfer, even for different batches of a given alloy. This study aims to determine the effects of sulfur on weld bead morphology in the laser process. The paper presents the results related to the weld bead shape of two thin AISI 304 industrial stainless steel casts. One cast contains 80 ppm (0.008%) of sulfur, considered as a high sulfur content, and the other one contains 30 ppm (0.003%) sulfur, which can be considered low sulfur. The welds were executed using a CO2 laser. The effects of laser power (3.75, 3.67, 6 kW), welding speed (1.25, 2.40, 2.45, 3.6 m/min), focus point position (2, 7, 12 mm), and shield gas (Helium, mixed 40% helium + 60% argon and mixed 70% helium + 30% argon) with a flow rate of 10 L/min on the depth of the weld (D) and the aspect ratio (R = D/W) were investigated using RSM (response surface methodology). The experimental results show that the transfer of energy from the laser beam to the workpiece can be total in cases where the selected welding parameters prevent plasma formation. For the 304 HS cast, the focus point is the major factor in determining the depth of penetration, and its contribution is up to 52.35%. However, for 304 LS, the interaction between shield gas and focus point seems to play an important role, and the contribution of their interaction raises to 28% in relation to the laser depth of the weld. Moreover, the study shows that sulfur plays a surface-active role only in the case of partial penetration beads, so that a 56% partially penetrated weld supports the hypothesis of its surface-active role in the formation of the weld pool. However, a penetration of only 36% confirms the effects of a sulfur surface-active when the bead is fully penetrated.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.20 62 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/ijrmhm/
Submission Guidelines
https://www.elsevier.com/journals/international-journal-of-refractory-metals-and-hard-materials/0263-4368/guide-for-authors
Reference Format
https://www.elsevier.com/journals/international-journal-of-refractory-metals-and-hard-materials/0263-4368/guide-for-authors
Collection Carrier
Original Paper Short Communication Technical Note Critical Review Letter to the Editor